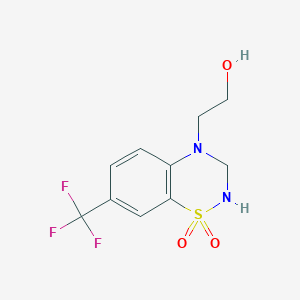

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, also known as Furosemide, is a widely used diuretic medication that is commonly used to treat edema and hypertension. It was first synthesized in 1962 by a group of scientists at Hoechst AG, a German pharmaceutical company. Since then, it has been extensively studied for its pharmacological properties and has become an essential tool for researchers in various fields.

Mechanism Of Action

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This results in the excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide also has other effects, such as increasing the excretion of potassium, calcium, and magnesium.

Biochemical And Physiological Effects

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several biochemical and physiological effects, including reducing blood volume and pressure, increasing urine output, and altering electrolyte balance. It has also been shown to have anti-inflammatory and anti-oxidant properties. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been used to treat various conditions such as hypertension, heart failure, and pulmonary edema.

Advantages And Limitations For Lab Experiments

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a valuable tool for investigating the renal system and fluid balance. It is also relatively inexpensive and widely available. However, 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has some limitations, such as its potential to cause electrolyte imbalances and its effects on other organ systems. Researchers need to be aware of these limitations and design experiments accordingly.

Future Directions

There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide. One area of interest is investigating its effects on the gut microbiome and the potential for 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide to act as a prebiotic. Another area of interest is investigating its potential use in the treatment of neurological disorders such as Alzheimer's disease. 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has also been studied as a potential treatment for cystic fibrosis, and further research in this area is warranted.

Conclusion

In conclusion, 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide is a well-studied compound with a known mechanism of action and several biochemical and physiological effects. It has been extensively used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for investigating the renal system and fluid balance. However, researchers need to be aware of its limitations and design experiments accordingly. There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, and further studies in these areas are warranted.

Synthesis Methods

The synthesis of 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-thiol with chloroacetaldehyde in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield the final compound. This method has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been widely used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for studying the renal system and the regulation of fluid balance in the body. It has also been used to investigate the effects of various drugs on kidney function, such as nonsteroidal anti-inflammatory drugs (NSAIDs).

properties

CAS RN |

1789-84-0 |

|---|---|

Product Name |

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide |

Molecular Formula |

C10H11F3N2O3S |

Molecular Weight |

296.27 g/mol |

IUPAC Name |

2-[1,1-dioxo-7-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazin-4-yl]ethanol |

InChI |

InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-1-2-8-9(5-7)19(17,18)14-6-15(8)3-4-16/h1-2,5,14,16H,3-4,6H2 |

InChI Key |

OAPYSZQSGQYCSZ-UHFFFAOYSA-N |

SMILES |

C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |

Canonical SMILES |

C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |

Other CAS RN |

1789-84-0 |

synonyms |

2,3-dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)